molecular formula C17H24N2O2 B5833295 2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide

Cat. No.: B5833295
M. Wt: 288.4 g/mol
InChI Key: QBNDBWICGNQRIQ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use catalysts to enhance reaction rates and yields. Common catalysts include palladium and rhodium for hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenyl group and an amide linkage makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)16(20)18-15-6-4-14(5-7-15)17(21)19-10-8-13(3)9-11-19/h4-7,12-13H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNDBWICGNQRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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